
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromostyryl group attached to an oxazoline ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Bromostyryl Group: The bromostyryl group can be synthesized through a bromination reaction of styrene using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Oxazoline Ring Formation: The oxazoline ring is formed by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.
Coupling Reaction: The final step involves coupling the bromostyryl group with the oxazoline ring under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromostyryl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding bromostyrene using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Bromostyrene.
Substitution: Various substituted styryl derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromostyryl group can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- (E)-2-(3-Chlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Fluorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Methylstyryl)-4,4-dimethyl-2-oxazoline hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, biological activity, and potential applications.
Propiedades
Número CAS |
100098-76-8 |
|---|---|
Fórmula molecular |
C13H15BrClNO |
Peso molecular |
316.62 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-bromophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-13(2)9-16-12(15-13)7-6-10-4-3-5-11(14)8-10;/h3-8H,9H2,1-2H3;1H/b7-6+; |
Clave InChI |
XSTLOJKNVYBVBO-UHDJGPCESA-N |
SMILES isomérico |
CC1(COC(=N1)/C=C/C2=CC(=CC=C2)Br)C.Cl |
SMILES canónico |
CC1(COC(=N1)C=CC2=CC(=CC=C2)Br)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


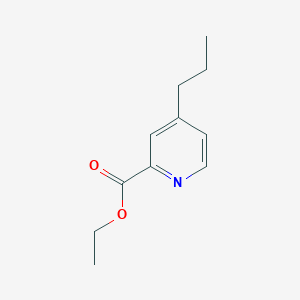

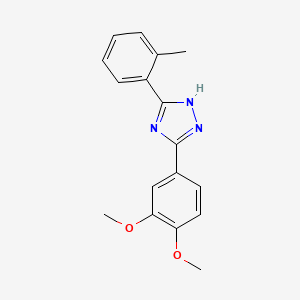
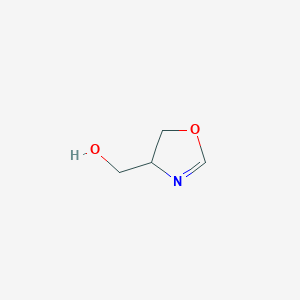
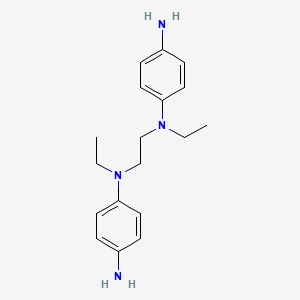
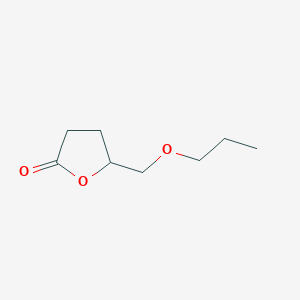
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)

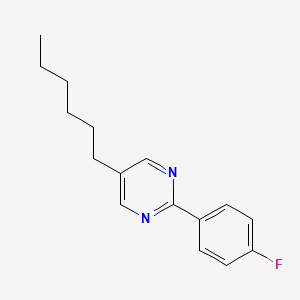
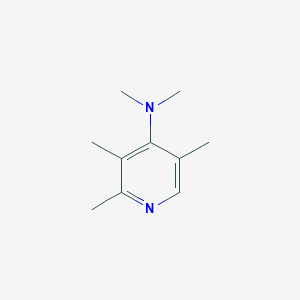
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
